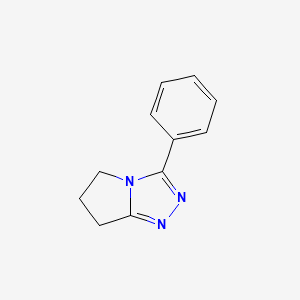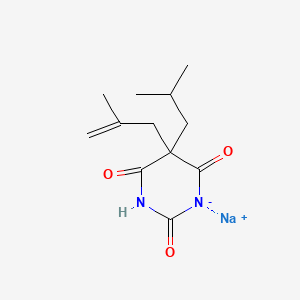
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of isobutyl and 2-methylallyl groups at the 5-position of the barbituric acid ring, which influences its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt typically involves the alkylation of barbituric acid. The process begins with the preparation of barbituric acid, which is synthesized by the condensation of urea with malonic acid. The barbituric acid is then subjected to alkylation using isobutyl bromide and 2-methylallyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or 2-methylallyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted barbiturates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on the central nervous system and its potential use as a sedative or hypnotic agent.
Medicine: Investigated for its potential therapeutic applications in treating anxiety, insomnia, and seizure disorders.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital sodium salt: Another barbiturate with sedative and anticonvulsant properties.
Sodium 5,5-diethylbarbiturate: Known for its use as a sedative and hypnotic agent.
5-Isobutyl-5-(2,3-dihydroxypropyl)barbituric acid: A metabolite of 5-Isobutyl-5-(2-methylallyl)barbituric acid.
Uniqueness
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its combination of isobutyl and 2-methylallyl groups at the 5-position of the barbituric acid ring influences its potency, duration of action, and metabolic profile.
Eigenschaften
CAS-Nummer |
73681-11-5 |
|---|---|
Molekularformel |
C12H17N2NaO3 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
sodium;5-(2-methylprop-2-enyl)-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16;/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
VMUCUSNDTKGFRO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC1(C(=O)NC(=O)[N-]C1=O)CC(=C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
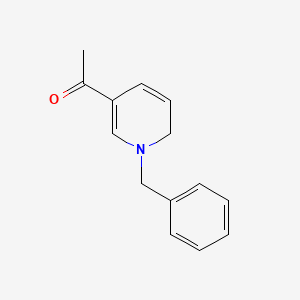
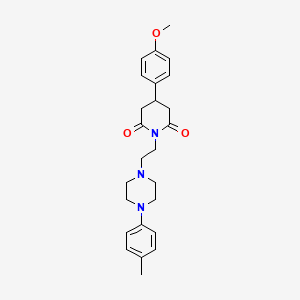
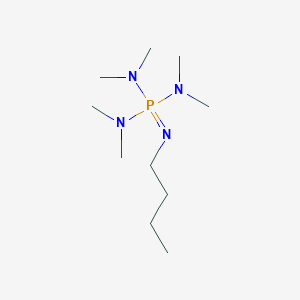

![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)
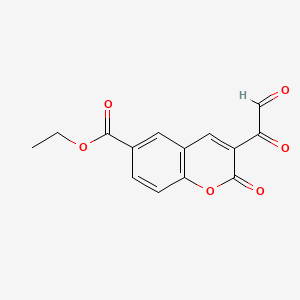
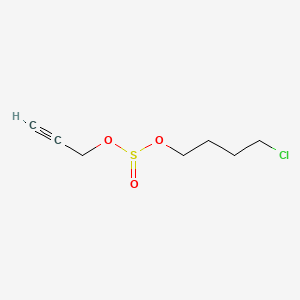
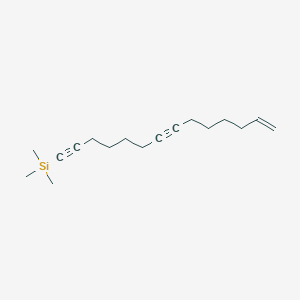

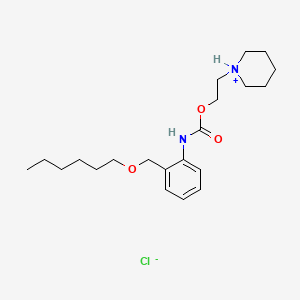
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
